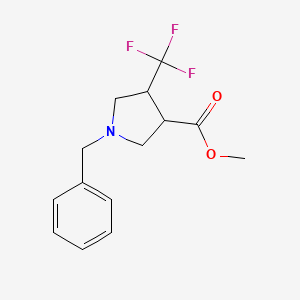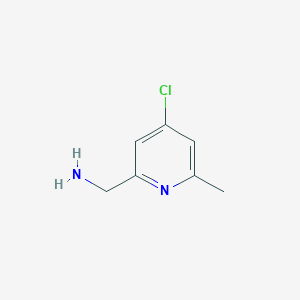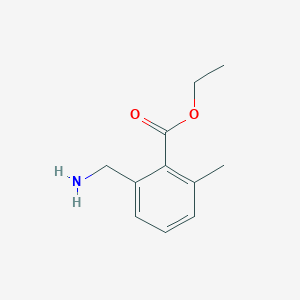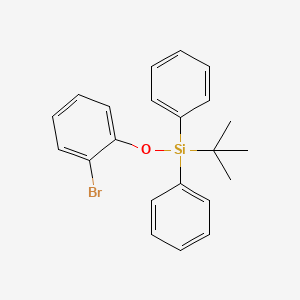
(2-Bromophenoxy)(tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a bromophenoxy group attached to a tert-butyl-diphenylsilane moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenoxy)(tert-butyl)diphenylsilane typically involves the reaction of 2-bromophenol with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromophenoxy)(tert-butyl)diphenylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Oxidation Reactions: The major products are oxidized phenoxy derivatives such as quinones.
Reduction Reactions: The major products are the reduced phenoxy derivatives.
Applications De Recherche Scientifique
(2-Bromophenoxy)(tert-butyl)diphenylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mécanisme D'action
The mechanism of action of (2-Bromophenoxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl-diphenylsilane moiety can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
Comparaison Avec Des Composés Similaires
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (2-Bromoethoxy)(tert-butyl)diphenylsilane
- (2-(2-bromophenoxy)ethyl)(tert-butyl)diphenylsilane
Comparison:
- (4-Bromophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a dimethylsilane moiety instead of a diphenylsilane moiety. It exhibits different reactivity and applications due to the difference in the silicon substituents.
- (2-Bromoethoxy)(tert-butyl)diphenylsilane: This compound has an ethoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
- (2-(2-bromophenoxy)ethyl)(tert-butyl)diphenylsilane: This compound has an additional ethyl spacer between the bromophenoxy group and the silicon atom, affecting its steric and electronic properties .
Propriétés
Numéro CAS |
835629-58-8 |
|---|---|
Formule moléculaire |
C22H23BrOSi |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(2-bromophenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H23BrOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3 |
Clé InChI |
ZTOJVLLMSKGIOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


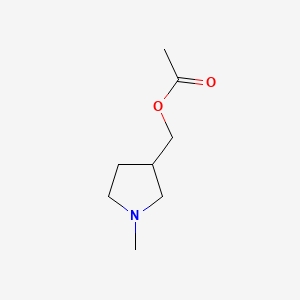
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
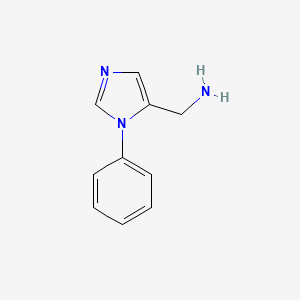

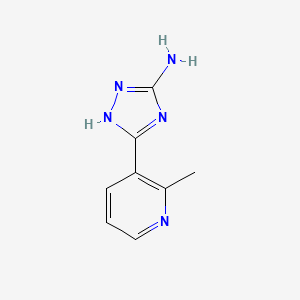
![tert-Butyl benzo[b]thiophen-4-ylcarbamate](/img/structure/B13662966.png)
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
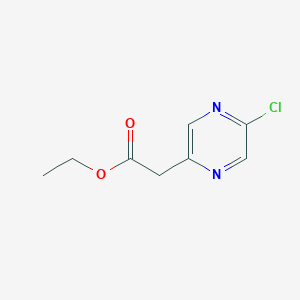
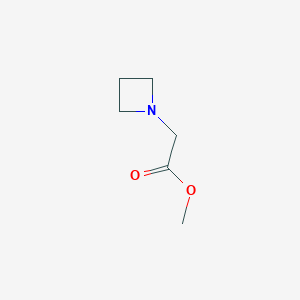
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
